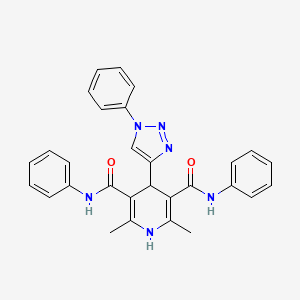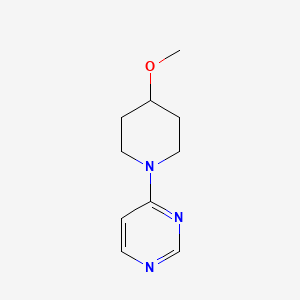![molecular formula C18H21N3O B12268915 N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12268915.png)
N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyclopropane carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, in the presence of catalytic amounts of glacial acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the piperidine ring can produce various piperidine derivatives.
Scientific Research Applications
N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Quipazine: A compound with a similar quinoline moiety but with a piperazine ring instead of a piperidine ring.
Isonicotinic Acid Hydrazide Derivatives: Compounds that share the isonicotinic acid hydrazide moiety and exhibit similar biological activities.
Uniqueness: N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a quinoline moiety, a piperidine ring, and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(1-quinolin-4-ylpiperidin-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C18H21N3O/c22-18(13-7-8-13)20-14-4-3-11-21(12-14)17-9-10-19-16-6-2-1-5-15(16)17/h1-2,5-6,9-10,13-14H,3-4,7-8,11-12H2,(H,20,22) |
InChI Key |
DIBFDNSZOQCLRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)NC(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)

![4-(6-{4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12268852.png)
![4-ethyl-5-fluoro-6-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B12268858.png)
![N-methyl-N-[1-(oxolane-3-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12268870.png)

![6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline](/img/structure/B12268883.png)
![6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12268887.png)
![6-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B12268888.png)
![2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12268891.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B12268905.png)
![3-(4-fluorophenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12268909.png)
![1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pent-4-en-1-one](/img/structure/B12268911.png)
![2-tert-butyl-1-[1-(6-methylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12268921.png)
